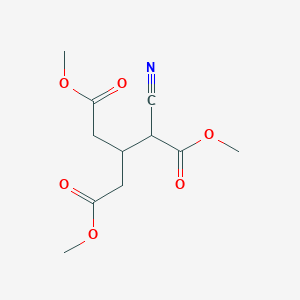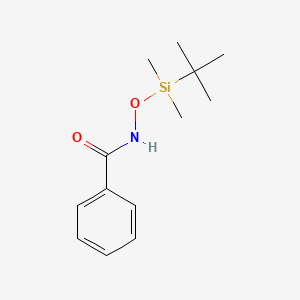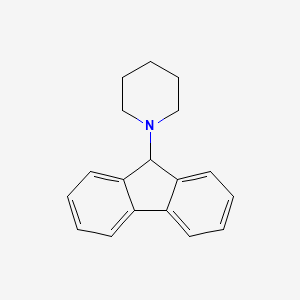
1-(9h-Fluoren-9-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-yl)piperidine is an organic compound with the molecular formula C19H21N. It is a white to off-white crystalline solid that is soluble in polar solvents such as ethanol and dimethylformamide. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of fluorenylmethoxycarbonyl (Fmoc) derivatives, which are widely used as protecting groups in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)piperidine typically involves a two-step reaction process:
Step 1: 9-Fluorenylmethanol reacts with 2-chloroethylamine to form 1-(9H-Fluoren-9-yl)ethylamine.
Step 2: The resulting product is then treated with sodium hydroxide in acetonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-Fluoren-9-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenylmethylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethylamine.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-9-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Fmoc-protected amino acids for peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(9H-Fluoren-9-yl)piperidine is primarily related to its role as a protecting group in peptide synthesis. The fluorenylmethyl group provides steric hindrance, protecting the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine, to yield the free amino group .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9H-Fluoren-9-yl)methylpiperidine
- 1-(9H-Fluoren-9-yl)ethylamine
- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Uniqueness
1-(9H-Fluoren-9-yl)piperidine is unique due to its specific structure, which combines the fluorenyl group with a piperidine ring. This combination imparts distinct chemical properties, making it particularly useful as an intermediate in the synthesis of Fmoc-protected compounds. Its stability and reactivity under various conditions also make it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
3333-06-0 |
|---|---|
Fórmula molecular |
C18H19N |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-yl)piperidine |
InChI |
InChI=1S/C18H19N/c1-6-12-19(13-7-1)18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,18H,1,6-7,12-13H2 |
Clave InChI |
XYGGSRUVUSWAPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
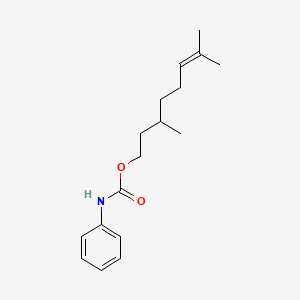
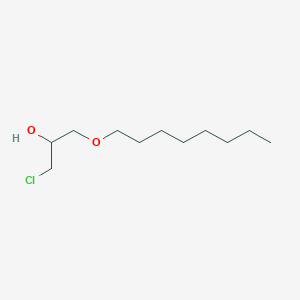
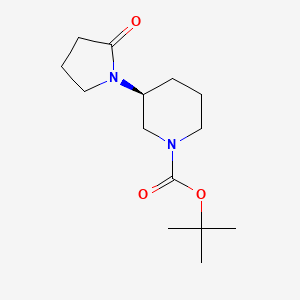
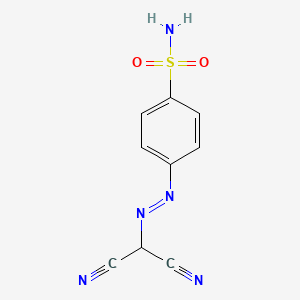
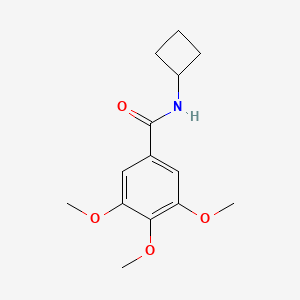


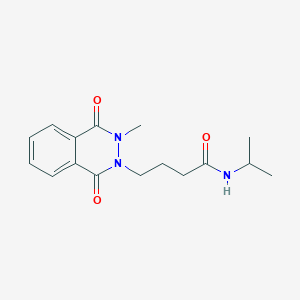
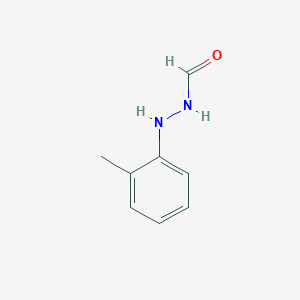
![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
